(2-(Difluoromethoxy)pyridin-3-yl)methanamine

Description

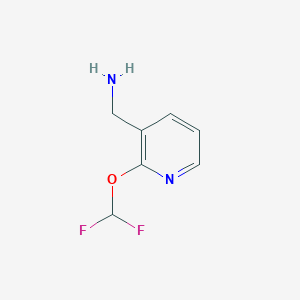

(2-(Difluoromethoxy)pyridin-3-yl)methanamine is a pyridine derivative featuring a difluoromethoxy (-OCF₂H) substituent at the 2-position and an aminomethyl (-CH₂NH₂) group at the 3-position of the pyridine ring. Its molecular formula is C₇H₈F₂N₂O, with a molecular weight of 174.15 g/mol . The hydrochloride salt form (CAS: 2231672-97-0) has a molecular weight of 210.61 g/mol, enhancing its stability and solubility .

Properties

IUPAC Name |

[2-(difluoromethoxy)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSZZQITJAAYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanamine typically involves the reaction of 2-(difluoromethoxy)pyridine with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for (2-(Difluoromethoxy)pyridin-3-yl)methanamine are not widely documented. the compound can be synthesized on a larger scale using optimized reaction conditions and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones using oxidizing agents such as PhI(OAc)2 in combination with TEMPO.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as LiAlH4 can be used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a valuable intermediate in organic synthesis due to its unique functional groups. It is often utilized in the development of more complex molecules that can have diverse applications in pharmaceuticals and agrochemicals. For example, it has been incorporated into the synthesis of substituted pyridine and pyrazine compounds that act as phosphodiesterase-4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases and depression .

Difluoromethylation Reactions

Recent research has highlighted the compound's role in difluoromethylation processes, which are essential for creating difluoromethylated derivatives of various heterocycles. This method allows for the introduction of difluoromethoxy groups into aromatic compounds, enhancing their biological activity . Table 1 summarizes some of the key reactions involving this compound:

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Difluoromethylation | 6-Chloropyridin-2-ol | 85 |

| Synthesis of PDE4 inhibitors | Various pyridine derivatives | Variable |

| Coupling with aryl iodides | Aryl halides | High |

Biological Research

Biochemical Probes and Ligands

In biological studies, (2-(Difluoromethoxy)pyridin-3-yl)methanamine is explored for its potential interactions with biological molecules. It may act as a probe or ligand in biochemical assays, aiding in the understanding of cellular processes and signaling pathways. Its structural characteristics allow it to modulate enzyme activities and receptor functions, making it a candidate for further pharmacological investigations.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its therapeutic properties, particularly in the development of new drugs targeting various diseases. Its analogs have shown promise in anticancer activity and as potential anxiolytic agents. The unique arrangement of difluoromethoxy and methanamine groups contributes to its bioactivity, allowing it to interact effectively with specific molecular targets .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, (2-(Difluoromethoxy)pyridin-3-yl)methanamine is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for manufacturing agrochemicals and pharmaceuticals, where precision and efficacy are crucial . The compound's versatility is demonstrated by its use in various synthesis pathways that lead to commercially valuable products.

Case Studies

Several studies have documented the effectiveness of (2-(Difluoromethoxy)pyridin-3-yl)methanamine in different applications:

- PDE4 Inhibition : A study demonstrated that derivatives of this compound exhibited significant PDE4 inhibition, suggesting potential use in treating respiratory diseases .

- Anticancer Activity : Research indicated that certain analogs showed promising results against cancer cell lines, providing a basis for further drug development.

- Agrochemical Development : The compound has been applied in synthesizing new agrochemicals that enhance crop resistance to pests and diseases .

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

a) 6-(Difluoromethoxy)pyridin-3-yl)methanamine (CAS: 1198103-43-3)

- Structure: Difluoromethoxy group at the 6-position, aminomethyl at the 3-position.

- Molecular Weight : 174.15 g/mol (same as the target compound).

- Key Differences : The spatial arrangement of the difluoromethoxy group alters electronic effects and steric hindrance. This isomer may exhibit distinct reactivity in cross-coupling reactions or binding affinity in biological targets .

b) (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride (CAS: 943843-27-4)

- Structure: Difluoromethoxy at the 2-position, aminomethyl at the 4-position.

- Molecular Weight : 210.61 g/mol (hydrochloride form).

c) [2-(3-Fluorophenoxy)pyridin-3-yl]methanamine (CAS: 953730-03-5)

- Structure: Phenoxy group with a fluorine substituent at the 3-position instead of difluoromethoxy.

- Molecular Weight : 218.23 g/mol.

- Key Differences: The phenoxy group increases lipophilicity (logP ~2.5) compared to the difluoromethoxy analog (logP ~1.2), influencing membrane permeability in drug design .

Substituent Variants

a) [6-(Difluoromethyl)pyridin-3-yl]methanamine (CAS: 1211534-72-3)

- Structure : Difluoromethyl (-CF₂H) instead of difluoromethoxy (-OCF₂H).

- Molecular Weight : 158.15 g/mol.

- The electron-withdrawing effect of -CF₂H is weaker than -OCF₂H, altering reactivity in electrophilic substitutions .

b) [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride

Functional Group Modifications

a) (2-(Difluoromethoxy)pyridin-3-yl)methanol (CAS: 2222104-49-4)

- Structure: Hydroxymethyl (-CH₂OH) instead of aminomethyl (-CH₂NH₂).

- Molecular Weight : 175.14 g/mol.

- Key Differences : The hydroxyl group enables esterification or oxidation reactions, whereas the amine allows for amide bond formation or salt generation .

b) 2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Solubility and Stability

- The hydrochloride salt of (2-(Difluoromethoxy)pyridin-3-yl)methanamine exhibits improved water solubility compared to its free base form, which is critical for pharmaceutical formulations .

- In contrast, analogs like [6-(difluoromethoxy)pyridin-3-yl]methanamine (CAS: 1198103-43-3) may require derivatization (e.g., salt formation) to enhance solubility .

Biological Activity

(2-(Difluoromethoxy)pyridin-3-yl)methanamine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a difluoromethoxy group and a methanamine moiety. Its molecular formula is C8H9F2N, and it has a molecular weight of approximately 171.16 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that (2-(Difluoromethoxy)pyridin-3-yl)methanamine interacts with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. For instance, it has been studied as a potential inhibitor of specific protein methyltransferases, which play crucial roles in cellular signaling and gene expression.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in cancer progression. For example, it has shown promise as a substrate-competitive inhibitor of SMYD2, a methyltransferase implicated in various cancers. The binding affinity was characterized using isothermal titration calorimetry, revealing a submicromolar binding constant, indicating strong interactions with the target protein .

Case Studies

- SMYD2 Inhibition : A study focused on the development of selective inhibitors for SMYD2 highlighted (2-(Difluoromethoxy)pyridin-3-yl)methanamine as one of the lead compounds. It exhibited an IC50 value below 15 μM, demonstrating its potential as an effective therapeutic agent in cancer treatment .

- Difluoromethylation Reactions : The compound has also been utilized in difluoromethylation reactions, showcasing its versatility in synthetic organic chemistry. This reaction can introduce difluoromethyl groups into various substrates, enhancing their biological activity .

Data Tables

| Study | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Inhibition of SMYD2 | SMYD2 | < 15 μM | Substrate-competitive inhibition |

| Difluoromethylation Reaction | Various substrates | Moderate yields | Functional group modification |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-(Difluoromethoxy)pyridin-3-yl)methanamine, and how can intermediates be validated?

- Methodology : A common approach involves coupling pyridine derivatives with difluoromethoxy groups. For example, boronic acid intermediates (e.g., (2-(Difluoromethoxy)pyridin-3-yl)boronic acid) can undergo Suzuki-Miyaura cross-coupling reactions to introduce functional groups . Validation of intermediates typically employs LC-MS and H/C NMR to confirm structural integrity. Purity assessment via HPLC (>95%) is critical, as impurities can affect downstream reactivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. This is essential for confirming bond angles, stereochemistry, and intermolecular interactions .

- Spectroscopy : F NMR is crucial for analyzing the difluoromethoxy group’s electronic environment. IR spectroscopy can identify amine and ether functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data between synthetic batches be systematically resolved?

- Methodology :

- Impurity profiling : Use preparative HPLC to isolate by-products (e.g., dehalogenated or oxidized derivatives) and characterize them via NMR and HRMS .

- Reaction optimization : Vary catalysts (e.g., Pd(PPh) vs. PdCl) or solvents (DMF vs. THF) to identify sources of variability. Document reaction kinetics and thermodynamic stability of intermediates .

- Computational validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (using Gaussian or ORCA) to confirm structural assignments .

Q. What strategies are effective for incorporating this compound into coordination complexes or supramolecular systems?

- Methodology :

- Ligand design : The pyridine nitrogen and primary amine groups act as donor sites for transition metals (e.g., Pt(II) or Ru(II)). Synthesis of complexes can be monitored via UV-Vis titration to assess binding constants .

- Stability studies : Evaluate complex stability in aqueous vs. organic media using cyclic voltammetry and pH-dependent UV-Vis spectroscopy .

- Applications : Such complexes may serve as catalysts in C–H activation or as luminescent probes, leveraging the pyridine scaffold’s rigidity .

Q. How can computational methods predict the compound’s reactivity in drug discovery contexts?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The difluoromethoxy group’s electronegativity may influence binding affinity .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) based on the compound’s hydrophobicity and hydrogen-bonding capacity .

- MD simulations : GROMACS can simulate membrane permeability, critical for assessing blood-brain barrier penetration .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.